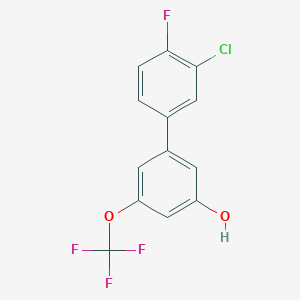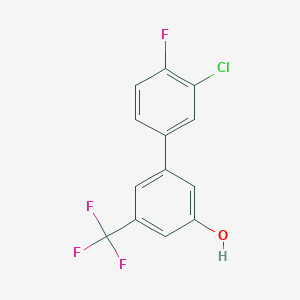
5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylphenyl)-3-trifluoromethylphenol, 95% (5-TBMF) is a synthetic organic compound commonly used in various scientific research applications. It is a highly reactive compound that has been used in the synthesis of other organic compounds and as a catalyst in organic reactions. 5-TBMF is also known as 4-t-Butyl-3-trifluoromethylphenol and has the chemical formula C10H11F3O. This compound has a wide range of applications in the scientific community and has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
5-TBMF has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs and other biologically active molecules. It has also been used as a catalyst in organic reactions. In addition, 5-TBMF has been used in the synthesis of polymers and surfactants. Furthermore, it has been used in the synthesis of nanomaterials and has been studied for its potential applications in nanotechnology.
Wirkmechanismus
The mechanism of action of 5-TBMF is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions by promoting the formation of reactive intermediates. It is also believed to be involved in the formation of polymers and surfactants, which are important in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TBMF have not been studied extensively. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
5-TBMF has several advantages for laboratory experiments. It is a highly reactive compound, which makes it useful for the synthesis of a wide range of organic compounds. It is also a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Furthermore, it is a relatively stable compound, which makes it easy to store and handle in the laboratory.
However, there are some limitations to using 5-TBMF in laboratory experiments. For example, it is a highly reactive compound, which can cause unwanted side reactions. It is also a relatively volatile compound, which can make it difficult to handle in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the use of 5-TBMF in scientific research. It could be used in the synthesis of new drugs and other biologically active molecules. It could also be used as a catalyst in the synthesis of polymers and surfactants. Furthermore, it could be used in the synthesis of nanomaterials and studied for its potential applications in nanotechnology. Finally, it could be studied further to understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
5-TBMF is synthesized using a two-step process. The first step involves the reaction of 4-t-butylphenol with trifluoromethanesulfonic anhydride in a solvent such as dichloromethane. This reaction results in the formation of the intermediate 4-t-butyl-3-trifluoromethanesulfonate, which is then hydrolyzed in the second step to form the desired product 5-TBMF. This method has been found to be highly efficient and is widely used in the synthesis of 5-TBMF.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17(18,19)20)10-15(21)9-12/h4-10,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVXEWYBAKNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686650 |
Source


|
| Record name | 4'-tert-Butyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-T-Butylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262003-71-3 |
Source


|
| Record name | 4'-tert-Butyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)